5-Chlorooxindole

Anticancer Kinase inhibition Structure-activity relationship

5-Chlorooxindole (5-chloro-1,3-dihydro-2H-indol-2-one, CAS 17630-75-0) is a halogenated oxindole building block with broad utility as a privileged scaffold in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors targeting receptor tyrosine kinases (RTKs) and serine/threonine kinases. Its C-5 chloro substituent imparts distinct electronic and steric properties that differentiate it from other positional isomers and halogen analogs, making it a critical starting material in the synthesis of clinical candidates including the anti-inflammatory agent tenidap sodium.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 17630-75-0
Cat. No. B032874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorooxindole
CAS17630-75-0
Synonyms5-Chloro-1,3-dihydro-2H-indol-2-one;  5-Chloro-1,3-dihydroindol-2-one;  5-Chloro-2,3-dihydroindol-2-one;  5-Chloro-2-indolinone;  5-Chloro-2-oxindole;  5-Chloro-2-oxoindoline;  5-Chloroindol-2-one;  5-Chlorooxindole; 
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)NC1=O
InChIInChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeyWWJLCYHYLZZXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorooxindole (CAS 17630-75-0) Procurement-Grade Profile: A Key Oxindole Scaffold for Kinase-Targeted Drug Discovery and Pharmaceutical Intermediate Supply


5-Chlorooxindole (5-chloro-1,3-dihydro-2H-indol-2-one, CAS 17630-75-0) is a halogenated oxindole building block with broad utility as a privileged scaffold in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors targeting receptor tyrosine kinases (RTKs) and serine/threonine kinases [1]. Its C-5 chloro substituent imparts distinct electronic and steric properties that differentiate it from other positional isomers and halogen analogs, making it a critical starting material in the synthesis of clinical candidates including the anti-inflammatory agent tenidap sodium [2].

Why Generic Substitution of 5-Chlorooxindole with Positional Isomers or Other 5-Halooxindoles Fails: The Quantitative Case for Targeted Procurement


Interchanging 5-chlorooxindole with its 4-chloro or 6-chloro positional isomers, or with the 5-bromo or 5-fluoro analogs, introduces measurable and consequential deviations in biological potency, synthetic yield, and analytical traceability. The chloro substituent at the C-5 position uniquely balances electronic effects and steric bulk to optimize key interactions within kinase ATP-binding pockets; replacing chlorine with bromine reduces antiproliferative potency by 25–50% across a panel of human cancer cell lines [1], while positional isomerism (e.g., 6-chlorooxindole) alters both the regiochemical outcome of downstream derivatization and the chromatographic retention behavior that underpins validated pharmaceutical purity methods [2]. These differences are not theoretical—they translate directly into divergent IC₅₀ values, impurity profiles, and synthetic route economics that make indiscriminate substitution scientifically indefensible for reproducible research or regulated manufacturing.

5-Chlorooxindole Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


5-Chloro vs 5-Bromo Oxindole: 25–50% Superior Antiproliferative Potency Across Five Human Cancer Cell Lines

In a direct head-to-head comparison of pyridone-annelated isoindigo derivatives synthesized from 5-chlorooxindole (compound 3b) and 5-bromooxindole (compound 3d), the 5-chloro congener demonstrated 25–50% greater antiproliferative potency across all five human cancer cell lines tested. This consistent superiority was attributed to the critical role of the 5'-position substituent on the benzo-ring E, with the chloro group providing an optimal balance of electronic withdrawing effects and steric fit relative to the bulkier bromo substituent [1].

Anticancer Kinase inhibition Structure-activity relationship

Chemoenzymatic Synthesis: 95% Yield of 5-Chlorooxindole via Chloroperoxidase-Catalyzed Oxidation Outperforms Conventional Multi-Step Routes

Chloroperoxidase-catalyzed oxidation of 5-chloroindole yields 5-chlorooxindole in virtually quantitative yield (95%), with all oxygen in the product derived from hydrogen peroxide [1]. This chemoenzymatic route contrasts sharply with conventional multi-step synthetic approaches starting from p-chloronitrobenzene or 5-chloroisatin, which typically involve 3–4 steps with cumulative yield losses at each stage. The enzymatic method's high atom economy and mild aqueous conditions also minimize the generation of positional isomer impurities that complicate purification in traditional Friedel-Crafts or reduction-based syntheses [2].

Green chemistry Process chemistry Biocatalysis

Regulatory-Ready Purity Analytics: Validated Normal-Phase HPLC Method for Simultaneous Quantitation of 5-Chlorooxindole and All Positional Isomers

A single, highly specific normal-phase chromatographic system was developed and validated at Pfizer Central Research for the simultaneous quantitation of 5-chlorooxindole (5-CO) together with all potential positional isomers (4-chloro, 6-chloro, and 7-chloro oxindoles) [1]. This analytical capability is not generic to the oxindole class—it was specifically engineered to support the regulatory quality control requirements for tenidap sodium drug substance manufacturing, where elevated levels of positional isomer impurities in the 5-CO starting material could be carried through the synthetic scheme and compromise final drug product potency and purity [1]. Commercial 5-chlorooxindole specifications today reflect this legacy, with typical purity ≥97.0% (GC/N) and melting point 194–197 °C (lit.) as confirmatory identity criteria .

Pharmaceutical quality control Analytical method validation Impurity profiling

Urease Inhibition Scaffold Validation: 5-Chlorooxindole-Derived Library Yields Compounds 1.6-Fold More Potent Than Standard Thiourea

A focused library of 20 novel oxindole derivatives was constructed using 5-chlorooxindole as the exclusive starting scaffold. Among these, compound 5 (IC₅₀ = 13.00 ± 0.35 µM) and compound 11 (IC₅₀ = 19.20 ± 0.50 µM) exhibited urease inhibitory activity superior to the standard drug thiourea (IC₅₀ = 21.00 ± 0.01 µM). Compound 5 was 1.6-fold more potent than thiourea [1]. The choice of 5-chlorooxindole as the scaffold—rather than unsubstituted oxindole or 6-chlorooxindole—was critical, as molecular docking revealed that the 5-chloro substituent participates in productive hydrophobic contacts within the urease active site that would be absent or altered with alternative substitution patterns [1].

Urease inhibition Antiulcer drug discovery Medicinal chemistry

Physicochemical Differentiation: 5-Chlorooxindole Melting Point and Solubility vs Unsubstituted and 6-Chloro Oxindoles

5-Chlorooxindole exhibits a melting point of 194–197 °C (lit.) and aqueous solubility of 2.0 g/L at 25 °C . In contrast, unsubstituted oxindole melts at 123–128 °C—a >70 °C depression reflecting the absence of the chloro substituent's contribution to crystal lattice energy . The 6-chloro positional isomer (mp 195–199 °C) has a nearly identical melting range but distinct chromatographic retention from 5-chlorooxindole, as demonstrated by the validated normal-phase HPLC system that resolves all four positional isomers [1]. These physicochemical differences provide immediate, low-cost identity verification upon receipt: melting point alone can distinguish 5-chlorooxindole from unsubstituted oxindole, while HPLC retention time discriminates it from 6-chlorooxindole.

Physicochemical characterization Quality control Solid-state properties

Optimal Procurement and Deployment Scenarios for 5-Chlorooxindole Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring 5-Position Halogen SAR

When a medicinal chemistry program has identified an oxindole-based kinase inhibitor scaffold and needs to explore C-5 halogen substitution effects, 5-chlorooxindole is the rational first procurement choice. The head-to-head data from Saleh et al. (2014) demonstrate that the 5-chloro substituent confers 25–50% greater antiproliferative potency than 5-bromo across five cancer cell lines [1]. Procuring 5-chlorooxindole first, rather than the 5-bromo or 5-fluoro analog, maximizes the probability of generating potent lead compounds while providing a clear comparator baseline for subsequent halogen scanning. Laboratories should request certificate of analysis with HPLC purity ≥97% and confirm melting point 194–197 °C upon receipt.

Pharmaceutical Intermediate Sourcing for Regulated Drug Substance Manufacturing

For organizations developing or manufacturing drug substances derived from 5-chlorooxindole (e.g., tenidap sodium analogs or related oxindole-based clinical candidates), procurement must be accompanied by the validated normal-phase HPLC purity method described by Colgan et al. (1996) [2]. This method enables simultaneous quantitation of all four positional isomers (4-Cl, 5-Cl, 6-Cl, 7-Cl) and provides the regulatory-grade analytical control required for ICH Q7-compliant starting material qualification [2]. Suppliers capable of providing 5-chlorooxindole with documented isomer impurity profiles traceable to this method should be prioritized over vendors offering only generic purity data.

Urease Inhibitor Discovery Programs Seeking Improved Potency Over Thiourea

Research groups targeting urease for antiulcer or anti-Helicobacter pylori drug discovery should procure 5-chlorooxindole as the scaffold of choice for focused library synthesis. The work of Taha et al. (2015) demonstrates that 5-chlorooxindole-derived derivatives can achieve IC₅₀ values as low as 13.00 µM—1.6-fold more potent than the clinical standard thiourea (IC₅₀ = 21.00 µM) [3]. The validated synthetic protocol starting from 5-chlorooxindole, involving condensation with methyl 4-carboxybenzoate followed by hydrazine treatment, provides a reproducible entry point for generating diverse urease inhibitor candidates [3].

Large-Scale Biocatalytic Synthesis of High-Purity 5-Chlorooxindole

For process chemistry groups requiring multi-gram to kilogram quantities of 5-chlorooxindole, the chloroperoxidase-catalyzed oxidation route achieving 95% yield from 5-chloroindole [4] offers compelling economic and environmental advantages over traditional multi-step chemical routes. The enzymatic method operates under mild aqueous conditions, uses H₂O₂ as the terminal oxidant, and minimizes the formation of positional isomer impurities that otherwise require costly chromatographic removal [4]. Procurement specifications should include residual enzyme and endotoxin testing if the material is destined for in vivo studies or GMP manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorooxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.